molecular formula C14H24N2O3 B10967623 1-acetyl-N-[1-(tetrahydrofuran-2-yl)ethyl]piperidine-4-carboxamide

1-acetyl-N-[1-(tetrahydrofuran-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B10967623
M. Wt: 268.35 g/mol
InChI Key: XLKNVMXUNXWSMY-UHFFFAOYSA-N
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Description

1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

The synthesis of 1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine derivatives with oxolane and acetylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

1-acetyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H24N2O3/c1-10(13-4-3-9-19-13)15-14(18)12-5-7-16(8-6-12)11(2)17/h10,12-13H,3-9H2,1-2H3,(H,15,18)

InChI Key

XLKNVMXUNXWSMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2CCN(CC2)C(=O)C

Origin of Product

United States

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